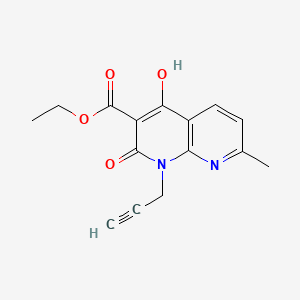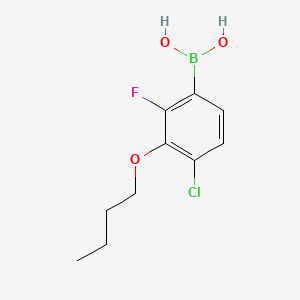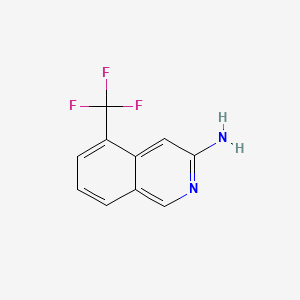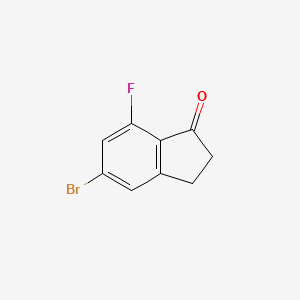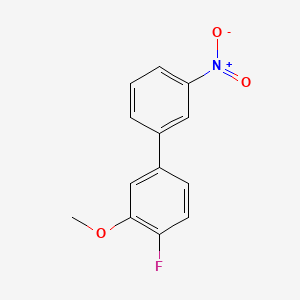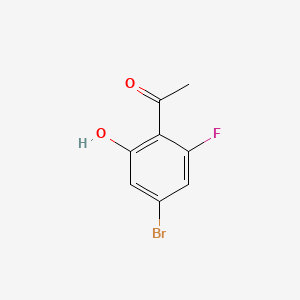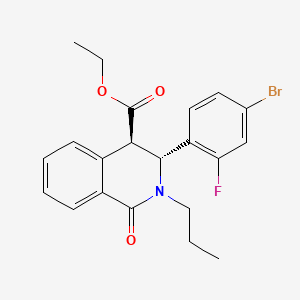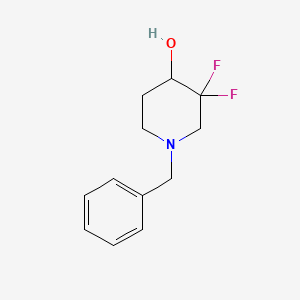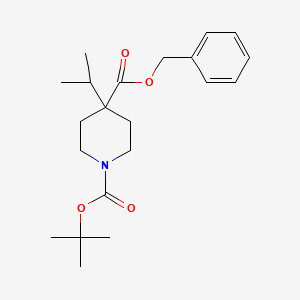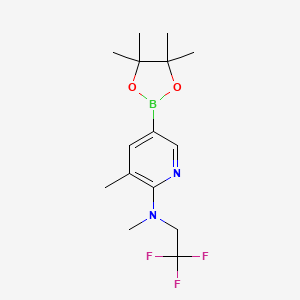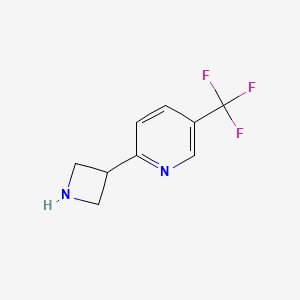
(6-(メチルカルバモイル)ピリジン-3-イル)ボロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid is a boronic acid derivative that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a methylcarbamoyl group at the 6-position.
科学的研究の応用
(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki–Miyaura coupling.
Biology: The compound’s ability to form stable complexes with diols makes it useful in the study of carbohydrate interactions and enzyme inhibition.
Medicine: Its potential therapeutic applications include the development of drugs targeting specific enzymes or receptors.
Industry: The compound is employed in the synthesis of advanced materials and as a reagent in various industrial processes.
作用機序
Target of Action
The primary target of (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid is the palladium (II) complexes . These complexes play a crucial role in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the compound, which is formally nucleophilic, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The main biochemical pathway affected by (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared
Result of Action
The result of the action of (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid is the formation of new carbon–carbon bonds . This enables the synthesis of a wide range of organic compounds, contributing to various applications in organic chemistry .
Action Environment
The action of (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid is influenced by environmental factors. The compound is generally environmentally benign , and its reactivity can be tailored for application under specific SM coupling conditions . It is typically stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability and efficacy.
準備方法
The synthesis of (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid typically involves the use of boronic esters as intermediates. One common method is the hydroboration of alkenes or alkynes, which involves the addition of a B–H bond over an unsaturated bond to form the corresponding alkyl or alkenylborane . This intermediate can then be converted to the desired boronic acid through oxidation or other functional group transformations. Industrial production methods often employ similar strategies but on a larger scale, with optimizations for yield and purity.
化学反応の分析
(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid is known to undergo several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is a widely-used reaction for forming carbon–carbon bonds, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The methylcarbamoyl group can participate in nucleophilic substitution reactions, leading to various functionalized derivatives.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid can be compared to other boronic acid derivatives, such as:
6-Methoxy-3-pyridinylboronic acid: This compound has a methoxy group instead of a methylcarbamoyl group, which can affect its reactivity and binding properties.
6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester: This derivative contains a piperazine ring, which can introduce additional functionalization possibilities.
The uniqueness of (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
[6-(methylcarbamoyl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BN2O3/c1-9-7(11)6-3-2-5(4-10-6)8(12)13/h2-4,12-13H,1H3,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDGTPAHKOWCSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C(=O)NC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90855763 |
Source


|
| Record name | [6-(Methylcarbamoyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90855763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217340-94-7 |
Source


|
| Record name | [6-(Methylcarbamoyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90855763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

